2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354950-06-3
VCID: VC2829363
InChI: InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H
SMILES: CNC1(CCCCC1)CC(=O)O.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride

CAS No.: 1354950-06-3

Cat. No.: VC2829363

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride - 1354950-06-3

Specification

CAS No. 1354950-06-3
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name 2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key UJVDTLLJSASVPN-UHFFFAOYSA-N
SMILES CNC1(CCCCC1)CC(=O)O.Cl
Canonical SMILES CNC1(CCCCC1)CC(=O)O.Cl

Introduction

Chemical Identity and Structure

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride is characterized by its unique molecular structure and various chemical identifiers that facilitate its recognition in scientific literature and databases.

Basic Information

The compound is characterized by the following key identifiers:

PropertyValue
CAS Number1354950-06-3
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.7 g/mol
Physical StatePowder
Storage TemperatureRoom Temperature

Structural Identifiers

The following structural identifiers help in precise chemical cataloging of the compound:

Identifier TypeValue
IUPAC Name2-[1-(methylamino)cyclohexyl]acetic acid;hydrochloride
Standard InChIInChI=1S/C9H17NO2.ClH/c1-10-9(7-8(11)12)5-3-2-4-6-9;/h10H,2-7H2,1H3,(H,11,12);1H
Standard InChIKeyUJVDTLLJSASVPN-UHFFFAOYSA-N
SMILESCNC1(CCCCC1)CC(=O)O.Cl
PubChem Compound ID54595015

Structural Features

The compound has several notable structural features:

  • A central cyclohexyl ring providing conformational stability

  • A tertiary carbon connecting the ring to both functional groups

  • A methylamino group (-NHCH₃) attached to the cyclohexyl ring

  • An acetic acid moiety (-CH₂COOH) providing carboxylic acid functionality

  • Hydrochloride salt formation, enhancing solubility in polar solvents

Physical and Chemical Properties

The physical and chemical properties of 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride significantly influence its applications and handling requirements.

Physical Properties

The compound typically exists as a solid powder at room temperature with properties that facilitate its use in laboratory settings.

Chemical Reactivity

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride can participate in typical reactions of amino acids and carboxylic acids, such as esterification. These reactions often require specific conditions like heat or catalysts to proceed efficiently. For example, esterification can be facilitated by using concentrated sulfuric acid as a catalyst.

The compound features two primary reactive centers:

  • The carboxylic acid group (-COOH), which can undergo nucleophilic substitution reactions

  • The secondary amine (methylamino group), which can participate in various transformations including alkylation and acylation

Synthesis Methods

While the search results don't provide direct synthesis methods for 2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride specifically, we can infer potential synthetic routes based on related compounds.

Related Synthesis Example

A related compound, 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin), has documented synthesis methods that might provide insights. According to patent information, one approach involves:

  • Conversion of 1-(nitromethyl)cyclohexyl acetic acid derivatives to the corresponding amino compound through hydrogenation

  • Using palladium catalysts in methanol under normal pressure conditions

For example, one patent describes: "2.01 gram (0.01 mole) of 1-(nitro methyl) cyclohexyl acetic acid carries out hydrogenation reaction under normal pressure in the presence of 0.2 gram palladium on gac in 50 ml methanol."

SupplierProduct Code/ReferenceFormat
Vulcan ChemVC2829363Research grade
American ElementsOMXX-291825-01Various quantities
Sigma-AldrichENA336955695Research grade
CymitQuimica10-F674322250mg (Discontinued)

Structural Relationships and Analogues

2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride shares structural similarities with several compounds that provide context for understanding its potential properties and applications.

Related Compounds

Several structurally related compounds appear in the search results:

CompoundCAS NumberRelationship
1-(Aminomethyl)cyclohexyl-acetic acid (Gabapentin)60142-95-2Differs in the amino substituent (primary vs. methylated)
2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride60142-95-2Lacks the methyl group on the amine
Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride2613389-25-4Methyl ester derivative

Structure-Activity Relationships

The methylation of the amino group likely influences:

  • Lipophilicity (increased compared to the primary amine analogue)

  • Receptor binding specificity

  • Metabolic stability

  • Membrane permeability

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